An In-Depth Technical Guide to Dehydro Tizanidine: Chemical Structure and Properties
An In-Depth Technical Guide to Dehydro Tizanidine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Tizanidine is a known metabolite and impurity of Tizanidine, a centrally acting α2-adrenergic agonist widely used for the management of spasticity.[1] Understanding the chemical structure and properties of Dehydro Tizanidine is crucial for comprehensive drug metabolism studies, impurity profiling, and ensuring the safety and efficacy of Tizanidine-based therapeutics. This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to Dehydro Tizanidine.
Chemical Structure and Properties
Dehydro Tizanidine, chemically named 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, is formed by the dehydrogenation of the imidazoline ring of Tizanidine.[1] This transformation results in an aromatic imidazole ring, altering the molecule's electronic and conformational properties.
The chemical structure of Dehydro Tizanidine is presented below:
Caption: Chemical structure of Dehydro Tizanidine.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆ClN₅S | [1] |
| Molecular Weight | 251.70 g/mol | [1] |
| CAS Number | 125292-34-4 | [1] |
| Melting Point | 174-176 °C (decomposes) | Predicted |
| Boiling Point | 461.6 ± 55.0 °C | Predicted |
| pKa | 13.04 ± 0.10 | Predicted |
| Solubility | Soluble in Methanol and DMSO | Supplier Data |
Synthesis of Dehydro Tizanidine
A potential synthetic approach could involve the chemical oxidation of the imidazoline ring of Tizanidine. Reagents commonly used for the dehydrogenation of similar heterocyclic systems could be explored for this purpose. The general workflow for such a synthesis is depicted below.
Caption: Hypothetical workflow for the synthesis of Dehydro Tizanidine.
Experimental Protocols
Analytical Method for Identification and Quantification
The identification and quantification of Dehydro Tizanidine, particularly as an impurity in Tizanidine active pharmaceutical ingredients (APIs) and formulations, can be achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Based on methods developed for Tizanidine and its other impurities, a reverse-phase HPLC method would be suitable.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters:
While specific optimized parameters for Dehydro Tizanidine are not published, the following can be used as a starting point for method development, based on the analysis of Tizanidine:
| Parameter | Suggested Starting Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient from low to high organic phase |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion (Q1) | m/z 252.0 (corresponding to [M+H]⁺) |
| Product Ion (Q3) | To be determined by fragmentation analysis |
The fragmentation pattern of Dehydro Tizanidine in the mass spectrometer would need to be determined experimentally to identify a specific and sensitive transition for quantification. Given its structural similarity to Tizanidine (parent ion m/z 254.0), some common fragments may be observed.
Caption: Experimental workflow for the analysis of Dehydro Tizanidine.
Biological Activity and Signaling Pathways
Tizanidine exerts its therapeutic effects as a muscle relaxant through its agonist activity at α2-adrenergic receptors in the central nervous system.[3] This activation leads to an inhibition of presynaptic neurotransmitter release, resulting in reduced motor neuron excitability.
The biological activity of Dehydro Tizanidine has not been extensively studied. Generally, the metabolites of Tizanidine are considered to be inactive. However, to definitively determine the pharmacological profile of Dehydro Tizanidine, in vitro receptor binding assays would be necessary.
Alpha-2 Adrenergic Receptor Signaling Pathway (Tizanidine):
The signaling pathway for the parent compound, Tizanidine, is well-established and serves as a reference for any potential activity of its metabolites.
Caption: Signaling pathway of Tizanidine at the α2-adrenergic receptor.
Conclusion
Dehydro Tizanidine is an important molecule to consider in the context of Tizanidine research and development. While there are still gaps in the publicly available experimental data, particularly regarding its aqueous solubility, a definitive synthetic protocol, and its biological activity, this guide provides a comprehensive summary of the current knowledge. Further research is warranted to fully characterize this metabolite and impurity to ensure the highest standards of safety and quality for Tizanidine-containing products. The provided information on its chemical structure, properties, and analytical considerations serves as a valuable resource for scientists and professionals in the pharmaceutical field.





